1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine
Description
This compound features a bicyclo[2.2.1]heptane moiety linked via a methyl group to a 4-chloro-1H-pyrazol-3-amine scaffold. The bicyclo[2.2.1] framework imparts rigidity and stereochemical specificity, which is critical for molecular recognition in therapeutic applications. Notably, bicyclo[2.2.1] derivatives have been identified as Cathepsin C inhibitors for respiratory diseases (e.g., TN2015000381) .
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C11H16ClN3/c12-10-6-15(14-11(10)13)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,13,14) |
InChI Key |
CWPDYYZYYISCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=C(C(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a bicyclo[2.2.1]heptane derivative with a suitable pyrazole precursor under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[2.2.1]heptane system distinguishes this compound from other bicyclic analogs. Key comparisons include:
Research Findings :
- Palladium-catalyzed reactions involving bicyclo[2.2.1]heptadiene derivatives predominantly yield five-membered cyclic compounds, contrasting with bicyclo[2.2.2] systems that form six-membered rings . This suggests that the [2.2.1] framework may limit synthetic flexibility but enhance stability in drug design.
Substituent Effects on the Pyrazole Ring
Variations in pyrazole substituents significantly alter physicochemical and biological properties:
Research Implications :
- The 4-chloro substituent in the target compound likely enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. In contrast, methyl or alkyl groups (e.g., 1432680-01-7) may prioritize hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
